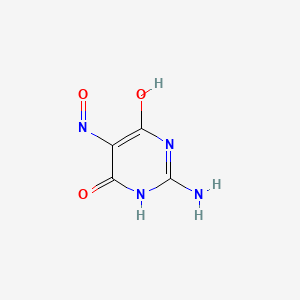
1,3-Bis(isopropylamino)propan-2-ol
Vue d'ensemble
Description
1,3-Bis(isopropylamino)propan-2-ol is a chemical compound with the molecular formula C9H22N2O . It is also known as 3-Bis[(1-methylethyl)amino]propan-2-ol dihydrochloride and is recognized as an impurity in Metoprolol .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(isopropylamino)propan-2-ol consists of 9 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 174.284 Da .Physical And Chemical Properties Analysis
1,3-Bis(isopropylamino)propan-2-ol has a density of 0.9±0.1 g/cm3, a boiling point of 268.0±25.0 °C at 760 mmHg, and a flash point of 77.7±13.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Pharmaceutical Reference Material
1,3-Bis(isopropylamino)propan-2-ol: is utilized as a certified reference material in pharmaceutical research . It serves as a standard for the quantification of impurities and the calibration of analytical instruments. This compound is traceable to primary material from national metrology institutes, ensuring high precision and reliability in pharmaceutical analysis.
Metoprolol Impurity Profiling
This compound is identified as an impurity of Metoprolol, a beta-blocker used to treat high blood pressure . In the pharmaceutical industry, it’s crucial to profile and quantify impurities like 1,3-Bis(isopropylamino)propan-2-ol to ensure drug safety and efficacy. Its study helps in understanding the degradation pathways and stability of Metoprolol.
Analytical Method Development
Researchers use 1,3-Bis(isopropylamino)propan-2-ol in developing new analytical methods . It’s used to test the accuracy, precision, and robustness of methods such as chromatography and spectrometry, which are essential for drug development and quality control.
Propriétés
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNLWUAKYIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isopropylamino)propan-2-ol | |
CAS RN |
343785-33-1 | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a magnetic field affect the catalytic activity of 1,3-Bis(isopropylamino)propan-2-ol in biodiesel production?
A1: The research paper demonstrates that applying a magnetic field (15-45 mT) during the transesterification process significantly enhances the catalytic activity of 1,3-Bis(isopropylamino)propan-2-ol []. The reaction time was reduced by 4.5 times compared to reactions without a magnetic field, while also achieving a high biodiesel yield (95-97%) []. While the exact mechanism is not fully elucidated in the paper, this suggests the magnetic field might influence the orientation and interaction of the catalyst with reactants, promoting faster and more efficient conversion.
Q2: What are the advantages of using 1,3-Bis(isopropylamino)propan-2-ol as a catalyst in biodiesel production compared to other catalysts?
A2: While the provided research focuses on the impact of the magnetic field, it highlights the effectiveness of 1,3-Bis(isopropylamino)propan-2-ol as a catalyst for biodiesel production from corn and sunflower oil []. Further research is needed to compare its performance with other commonly used catalysts in terms of yield, reaction conditions, cost, and environmental impact. Exploring these aspects would provide a comprehensive understanding of the advantages and disadvantages of 1,3-Bis(isopropylamino)propan-2-ol in comparison to other catalytic options for biodiesel production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















